

Linearity and range for dicyclanil assay using Descyclopropyl-dicyclanil-15N3

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Compound of Interest

Compound Name: Descyclopropyl-dicyclanil-15N3

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Dicyclanil Assay Performance: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of residues like dicyclanil. This guide provides a comparative overview of published analytical methods for the determination of dicyclanil in biological matrices, focusing on key performance characteristics such as linearity and range.

While this guide aims to be comprehensive, it is important to note the absence of publicly available data specifically validating a dicyclanil assay using **Descyclopropyl-dicyclanil-15N3** as an internal standard. The following comparisons are based on established methods for dicyclanil analysis.

Performance Comparison of Analytical Methods for Dicyclanil

The selection of an analytical method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are common techniques for dicyclanil analysis.[1][2][3]



Parameter	Method	Matrix	Linearity Range	Correlation Coefficient (r/R²)	Reference
Linearity	HPLC-UV/Vis	Lamb and Chicken Muscle	0.05 - 0.9 mg kg ⁻¹	Not explicitly stated, but calibration curves are shown to be linear.	
LC-MS/MS	Lamb and Chicken Muscle	0.05 - 0.9 mg kg ⁻¹	Not explicitly stated, but calibration curves are shown to be linear.		
LC/MS	Sheep Muscle Tissue and Fat	1 - 100 ng/mL	r = 0.9998	[3]	
UPLC- MS/MS	Animal Edible Tissues	0.050 - 1.000 μg/mL	R ≥ 0.99	[4]	
Limit of Detection (LOD)	HPLC-UV/Vis & LC-MS/MS	Lamb and Chicken Muscle	0.02 mg kg ⁻¹	-	
LC/MS	Sheep Muscle Tissue and Fat	0.3 ng/mL	-	[3]	
Limit of Quantification (LOQ)	HPLC-UV/Vis & LC-MS/MS	Lamb and Chicken Muscle	0.05 - 0.06 mg kg ⁻¹	-	
LC/MS	Sheep Muscle	1 ng/mL	-	[3]	



Tissue and

Fat

Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting analytical methods. Below are generalized procedures based on published literature for dicyclanil analysis.

Sample Preparation (QuEChERS-based method)[4]

- Homogenization: Homogenize 5 g of tissue sample (e.g., sheep muscle or fat).
- Extraction: Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.
- Salting out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake for 1 minute.
- Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
- Collection: Collect the supernatant (acetonitrile layer).
- Filtration: Filter the extract through a 0.22 μm filter before analysis.

Chromatographic and Mass Spectrometric Conditions

Method 1: HPLC-UV/Vis and LC-MS/MS for Lamb and Chicken Muscle

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- LC-MS/MS System: An LC system coupled to a tandem mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention of dicyclanil.
- Detection: UV detection at a specified wavelength (e.g., 270 nm) or MS/MS detection in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).



Method 2: UPLC-MS/MS for Animal Edible Tissues[1][4]

- UPLC-MS/MS System: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
- Sample Cleanup: Solid-phase extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge.
- Quantification: Matrix-matched calibration is used for accurate quantification.

Methodological Workflow

The general workflow for dicyclanil residue analysis involves several key stages, from sample collection to data analysis.



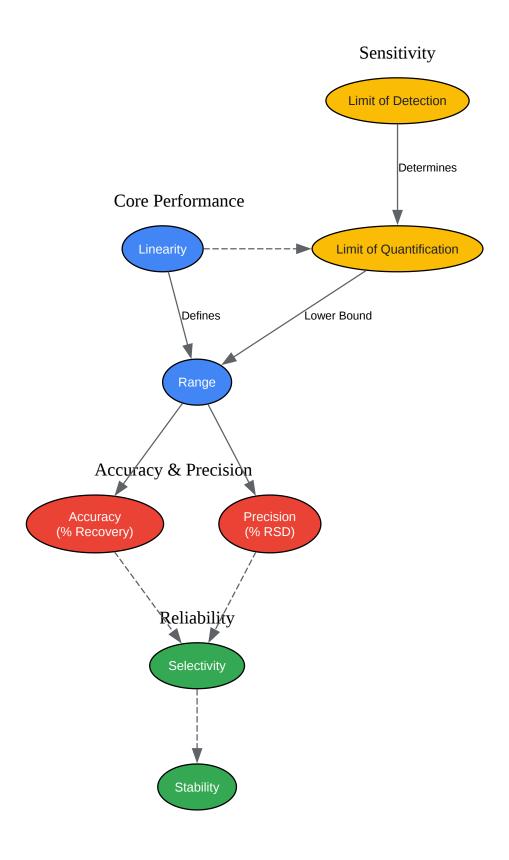
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Figure 1. General experimental workflow for dicyclanil residue analysis.

Logical Relationship of Method Validation Parameters

The validation of an analytical method ensures its reliability for the intended purpose. Key parameters like linearity, accuracy, and precision are interconnected.





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Figure 2. Interrelationship of key analytical method validation parameters.



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